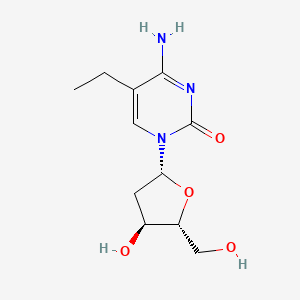

2'-Deoxy-5-ethylcytidine

Descripción

Structure

3D Structure

Propiedades

Número CAS |

50356-36-0 |

|---|---|

Fórmula molecular |

C11H17N3O4 |

Peso molecular |

255.27 g/mol |

Nombre IUPAC |

4-amino-5-ethyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |

InChI |

InChI=1S/C11H17N3O4/c1-2-6-4-14(11(17)13-10(6)12)9-3-7(16)8(5-15)18-9/h4,7-9,15-16H,2-3,5H2,1H3,(H2,12,13,17)/t7-,8+,9+/m0/s1 |

Clave InChI |

CMZLCHVZCXOMIF-DJLDLDEBSA-N |

SMILES |

CCC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)O |

SMILES isomérico |

CCC1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)CO)O |

SMILES canónico |

CCC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)O |

Sinónimos |

2'-deoxy-5-ethylcytidine 5-ethyl-2'-deoxycytidine |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Derivatization of 2 Deoxy 5 Ethylcytidine

Stereoselective Synthesis of 2'-Deoxy-5-ethylcytidine

Precursor Synthesis and Protecting Group Strategies

The synthesis typically begins with the preparation of a suitable protected 2-deoxyribose derivative and a modified pyrimidine (B1678525) base. A common precursor for the base is 5-ethyluracil, which can be synthesized from 5-ethyl-2-pyrimidinone. tandfonline.com

Protecting groups are crucial to prevent unwanted side reactions at the hydroxyl groups of the sugar and the exocyclic amino group of the cytosine base. For the sugar moiety, acid-labile groups like the dimethoxytrityl (DMTr) group are commonly used for the 5'-hydroxyl position, facilitating purification due to the lipophilic nature of the trityl group. nih.gov The 3'-hydroxyl group is often protected with an acyl group, such as a benzoyl or p-toluoyl group, which can be removed under basic conditions. acs.org For the exocyclic amino group of cytosine, acyl protecting groups like the benzoyl (Bz) group are frequently employed. researchgate.net The choice of protecting groups is dictated by their stability under the various reaction conditions and the ease of their selective removal. scielo.brglenresearch.comnih.gov

Glycosylation Reactions for Nucleoside Formation

The key step in forming the nucleoside is the glycosylation reaction, where the protected sugar is coupled with the pyrimidine base. A widely used method is the Vorbrüggen glycosylation, which involves the reaction of a silylated heterocyclic base with a protected 1-halo or 1-O-acyl sugar derivative in the presence of a Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). glenresearch.com For instance, bis(trimethylsilyl)-5-ethylcytosine can be condensed with 2-deoxy-3,5-di-O-(p-toluoyl)-D-erythro-pentofuranosyl chloride to yield the protected nucleoside. acs.org The stereoselectivity of this reaction, favoring the desired β-anomer, is a critical aspect. glenresearch.comCurrent time information in Bangalore, IN.

An alternative approach involves the direct stereospecific sodium salt glycosylation procedure, which has been successfully applied to the synthesis of other 2'-deoxynucleosides. jst.go.jp

Introduction of the 5-Ethyl Group via Directed Functionalization

While the synthesis can start from a pre-functionalized 5-ethyluracil, the ethyl group can also be introduced at a later stage. A common strategy involves the conversion of a 5-substituted uridine (B1682114) derivative. For example, 5-ethyl-2'-deoxyuridine can be synthesized and subsequently converted to 5-ethyl-2'-deoxycytidine. The synthesis of 5-ethyl-2'-deoxyuridine itself can be achieved through various methods, including the reaction of lithium dimethylcuprate with a carbocyclic analogue of 5-(bromomethyl)-2'-deoxyuridine. nih.gov

A more direct approach for the introduction of the ethyl group onto the pyrimidine ring can be achieved through palladium-catalyzed cross-coupling reactions. While direct ethylation of a pre-formed cytidine (B196190) ring can be challenging, these methods are well-established for the modification of uridine derivatives. For instance, palladium-catalyzed C-H olefination of uridine has been reported. nih.gov However, the more common route involves the synthesis of 5-ethyl-2'-deoxyuridine followed by its conversion to the cytidine analogue. This conversion is typically achieved by a thiation-amination procedure, where the 4-carbonyl group of the uracil (B121893) ring is converted to a thio-group, which is then displaced by an amine. acs.org

De-protection and Purification Protocols

The final step in the synthesis of this compound is the removal of all protecting groups. The deprotection strategy must be carefully planned to avoid degradation of the final product. Acyl groups on the sugar and the base are typically removed by treatment with a base, such as sodium methoxide (B1231860) in methanol (B129727) or aqueous ammonia. acs.orgscielo.br Acid-labile groups like the DMTr group are removed by treatment with a mild acid, such as trichloroacetic acid. researchgate.net

The purification of the final product is usually achieved by chromatographic techniques, such as silica (B1680970) gel column chromatography, to separate the desired β-anomer from any unreacted starting materials and by-products. acs.org

Synthesis of Phosphorylated Derivatives

For many biological applications, nucleosides need to be in their phosphorylated form. The synthesis of this compound monophosphate is a key step in producing the biologically active form of this molecule.

This compound Monophosphates

The phosphorylation of this compound can be achieved through both chemical and enzymatic methods.

A widely used chemical phosphorylation method is the Yoshikawa-Ludwig procedure, which involves the use of phosphorus oxychloride (POCl3) in a trialkyl phosphate (B84403) solvent, such as triethyl phosphate. j-ludwig.comsoton.ac.uknih.gov This method allows for the regioselective phosphorylation of the 5'-hydroxyl group of unprotected nucleosides. jst.go.jpj-ludwig.com The reaction proceeds via a nucleoside 5'-phosphorodichloridate intermediate, which is then hydrolyzed to the 5'-monophosphate. j-ludwig.com

| Phosphorylation Method | Reagents | Key Features | Reference |

| Yoshikawa-Ludwig | POCl3, Trialkyl phosphate | Regioselective 5'-phosphorylation of unprotected nucleosides. | j-ludwig.comsoton.ac.uk |

| Enzymatic | Wheat shoot phosphotransferase | Selective conversion to 5'-monophosphates. | nih.gov |

| Enzymatic | Deoxycytidine kinase | Phosphorylation of deoxycytidine and its analogues. | umich.edu |

Enzymatic methods offer high selectivity and mild reaction conditions. For instance, wheat shoot phosphotransferase has been used for the selective conversion of 5-substituted N(4)-hydroxy-2'-deoxycytidines to their corresponding 5'-monophosphates. nih.gov Deoxycytidine kinase is another enzyme that can phosphorylate deoxycytidine and its analogues, making it a potential candidate for the synthesis of this compound monophosphate. umich.edu The synthesis of 5-substituted 2'-deoxycytidine (B1670253) 5'-(α-P-borano)triphosphates, including the 5-ethyl derivative, has also been reported, indicating that enzymatic phosphorylation of the parent nucleoside is feasible. researchgate.net

The purification of the resulting monophosphate is typically achieved by ion-exchange chromatography.

This compound Di- and Triphosphates

The synthesis of this compound di- and triphosphates is a fundamental step for their use in various biochemical and molecular biology applications. These phosphorylated derivatives are the active forms that can be incorporated into DNA by polymerases.

A common strategy for synthesizing this compound triphosphate (dCTP) analogs involves a multi-step process starting from a protected nucleoside. For instance, the synthesis of 5-substituted 2'-deoxycytidine 5'-(α-P-borano)triphosphates begins with the base- and sugar-protected nucleoside, 3'-acetyl-N4-benzoyl-5-substituted-2'-deoxycytidine. oup.com This starting material is prepared by acetylating 5'-O-(4,4'-dimethoxytrityl)-N4-benzoyl-5-substituted-2'-deoxycytidine, followed by detritylation. oup.comoup.com

The phosphorylation to the triphosphate can be achieved through various methods. One approach involves the use of pyrophosphate in a one-pot synthesis. researchgate.net Another biocatalytic method utilizes nuclease enzymes to digest genomic DNA into monophosphorylated deoxynucleotides (dNMPs), which are then further phosphorylated by recombinant nucleotide kinases to generate the desired dNTPs. nih.gov While chemical synthesis can sometimes lead to unwanted byproducts, biocatalytic synthesis offers a more regioselective alternative with potentially higher yields. nih.gov

The resulting di- and triphosphate analogs are essential for studying DNA structure and function, as the modifications can influence properties like nuclease resistance. oup.comresearchgate.net For example, the incorporation of 5-ethyl-dCTP into DNA can induce a B-to-Z conformational change and enhance the thermodynamic stability of the DNA duplex. oup.com

Table 1: Key Intermediates and Reagents in the Synthesis of this compound Triphosphate Analogs

| Compound/Reagent | Role in Synthesis | Reference |

| 5'-O-(4,4'-dimethoxytrityl)-N4-benzoyl-5-ethyl-2'-deoxycytidine | Protected nucleoside starting material | oup.comoup.com |

| Acetic Acid | Detritylation agent | oup.comoup.com |

| Pyrophosphate | Phosphate source for phosphorylation | researchgate.net |

| Nucleotide Kinases | Enzymes for biocatalytic phosphorylation | nih.gov |

Synthesis of Phosphoramidite (B1245037) Building Blocks for Oligonucleotide Synthesis

The synthesis of this compound phosphoramidites is a critical step for its incorporation into synthetic oligonucleotides. The phosphoramidite method is the most widely used technique for solid-phase DNA synthesis. This process involves the protection of the amine functional group of the cytosine base, typically with a benzoyl (Bz) or acetyl (Ac) group, and the protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group. broadpharm.com

The key step is the phosphitylation of the 3'-hydroxyl group of the protected nucleoside. This is typically achieved by reacting the 5'-O-DMT-N-acyl-2'-deoxy-5-ethylcytidine with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a weak base like N,N-diisopropylethylamine (DIPEA). mdpi.comgoogle.com The resulting phosphoramidite building block can then be used in automated DNA synthesizers.

The purity of the synthesized phosphoramidite is crucial for the successful synthesis of high-quality oligonucleotides and is often assessed by 31P-NMR and reverse-phase high-performance liquid chromatography (RP-HPLC).

Table 2: General Steps in Phosphoramidite Synthesis of this compound

| Step | Description | Key Reagents | Reference |

| 1. Protection | Protection of the exocyclic amine and 5'-hydroxyl groups. | Benzoyl chloride, DMT-Cl | broadpharm.commdpi.com |

| 2. Phosphitylation | Reaction of the 3'-hydroxyl group to introduce the phosphoramidite moiety. | 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, DIPEA | mdpi.comgoogle.com |

| 3. Purification | Isolation and purification of the final phosphoramidite product. | Chromatography |

Preparation of Modified this compound Analogs

Modifications at the N4-position of the cytosine ring of this compound can be introduced to modulate its properties. For example, N4-ethylcytidine derivatives have been synthesized and studied. nih.gov The synthesis of N4-substituted analogs often involves the treatment of a versatile intermediate, such as a 4-triazolo derivative, with the desired amine. ucl.ac.uk This allows for the introduction of a variety of substituents at the N4-position.

Another approach involves the direct reaction of a protected this compound with a suitable reagent to introduce the desired functional group. For instance, the synthesis of N4-[2-(t-butyldisulfanyl)ethyl]-5-methylcytidine has been achieved, which allows for the specific introduction of thiol groups at the nucleobase. mdpi.com

Modifications to the sugar moiety, particularly at the 2'-position, can significantly impact the conformational properties and biological activity of the nucleoside. The synthesis of 2'-C-alkyl modified analogs of 2'-deoxycytidine has been reported. researchgate.netacs.org

For example, the synthesis of (2'S)-2'-deoxy-2'-C-ethylcytidine has been accomplished from the corresponding 2'-C-alkylarabinofuranosylpyrimidine derivative through a radical deoxygenation of the methyl oxalyl ester of the 2'-tertiary alcohol. researchgate.net This is followed by deblocking and amination at the 4-position of the pyrimidine ring. researchgate.net These modifications are of interest for developing antiviral agents and for probing RNA structure and function. researchgate.netacs.org

Modification of the phosphoryl group, such as the replacement of a non-bridging oxygen atom with a borane (B79455) (BH3) group, results in boranophosphate analogs. oup.comoup.com These analogs have shown increased resistance to nuclease degradation, making them valuable tools for various molecular biology applications, including DNA sequencing. oup.comoup.comresearchgate.net

The synthesis of this compound 5'-(α-P-borano)triphosphate involves the reaction of the protected nucleoside with a boranophosphitylating agent, followed by oxidation and deprotection steps. oup.comresearchgate.net The resulting boranophosphate nucleotides can be incorporated into DNA by DNA polymerases. oup.comoup.com The presence of the boranophosphate modification at the α-phosphate, combined with the 5-ethyl substitution, has been shown to markedly enhance resistance to exonuclease III. oup.comoup.comresearchgate.net

Table 3: Summary of Modified this compound Analogs

| Modification Type | Example of Analog | Synthetic Strategy | Key Feature | Reference |

| Base Modification | N4-ethyl-2'-deoxycytidine | Reaction with an ethylating agent or displacement of a leaving group. | Altered hydrogen bonding potential. | nih.gov |

| Sugar Moiety Modification | (2'S)-2'-Deoxy-2'-C-ethylcytidine | Radical deoxygenation of a 2'-C-alkylarabinofuranosyl intermediate. | Modified sugar pucker and conformational properties. | researchgate.net |

| Phosphoryl Group Modification | This compound 5'-(α-P-borano)triphosphate | Reaction with a boranophosphitylating agent. | Increased nuclease resistance. | oup.comoup.comresearchgate.net |

Biochemical and Enzymatic Interactions

Substrate Recognition by DNA Polymerases

Modifications to deoxynucleoside triphosphates (dNTPs) at the C5 position of pyrimidines are generally well-tolerated by many DNA polymerases. This is because the modification resides in the major groove of the DNA double helix and typically does not interfere with the Watson-Crick base pairing essential for replication mdpi.com.

The triphosphate form of 2'-Deoxy-5-ethylcytidine serves as a substrate for various DNA polymerases, although its incorporation efficiency can be influenced by the specific enzyme and modifications to the triphosphate moiety. Studies on 5-substituted 2′-deoxycytidine 5′-(α-P-borano)triphosphates, which feature a borane (B79455) group replacing a non-bridging oxygen on the α-phosphate, have provided insights into their enzymatic recognition.

One diastereomer of 5-ethyl-2'-deoxycytidine 5′-(α-P-borano)triphosphate was identified as a substrate for T7 DNA polymerase (Sequenase), demonstrating an incorporation efficiency comparable to that of natural dCTP researchgate.net. This suggests that the 5-ethyl modification itself does not present a significant barrier to recognition and incorporation by this particular polymerase.

Generally, C5-modified pyrimidines are recognized as substrates by a range of DNA polymerases. For instance, other C5-modified dCTP analogs have been successfully incorporated by various polymerases, highlighting the general acceptance of modifications at this position mdpi.comnih.gov. The generation of full-length PCR products using C5-modified dCTP analogs has been shown to depend on the specific polymerase, the chemical nature of the C5 substituent, and the template sequence nih.gov.

| Modified Nucleotide | DNA Polymerase | Incorporation Finding | Reference |

| 5-ethyl-dCTPαB (diastereomer 1) | T7 DNA Polymerase (Sequenase) | Incorporation efficiency similar to normal dCTP. | researchgate.net |

| 5-valeric acid-dCTP | Vent (exo-), Pwo, 9°Nm, Klenow Fragment | Successfully incorporated during primer extension. | mdpi.com |

| Various C5-modified dCTPs | Taq, Tth, Vent(exo-), KOD Dash, KOD(exo-) | Generation of full-length PCR product is dependent on the combination of polymerase and modification. | nih.gov |

The fidelity of DNA replication refers to the accuracy with which a DNA polymerase copies a template strand neb.com. This process is maintained through the polymerase's ability to select the correct nucleotide and, in many cases, through a 3'→5' exonuclease proofreading activity that removes misincorporated bases neb.comnih.gov.

While specific fidelity studies focusing exclusively on this compound are not extensively detailed in the provided research, general principles suggest that modifications at the C5 position of pyrimidines are not expected to significantly disrupt the fidelity of Watson-Crick base pairing mdpi.com. The ethyl group at the C5 position occupies the major groove of the DNA helix and does not directly interfere with the hydrogen bonds that form the G-C base pair mdpi.com.

| DNA Polymerase | Typical Error Rate (mutations per base duplication) | Fidelity Relative to Taq (1X) | Reference |

| Taq | ~2.1 x 10-4 | 1X | nih.gov |

| Klenow Fragment | ~1.3 x 10-4 | ~1.6X | nih.gov |

| Modified T7 | ~3.4 x 10-5 | ~6X | nih.gov |

| T4 | ≤ 3 x 10-6 | ≥ 70X | nih.gov |

| Q5 | ~5.3 x 10-7 | ~280X | neb.com |

Kinetic analyses of other deoxycytidine analogs provide further insight. For example, the triphosphate of 4'-thio-FAC demonstrated a mixed-type inhibition of DNA polymerase α, which suggests an effect on both substrate binding and the catalytic step, potentially through chain termination semanticscholar.org. Studies with other C5-modified nucleotides, such as (E)-5-(2-bromovinyl)-2'-deoxyuridine-5'-triphosphate, showed that while the analog could substitute for the natural nucleotide (dTTP), the net DNA synthesis was only minimally affected nih.gov.

| Compound | Enzyme | Kinetic Effect | Value (ID₅₀) | Reference |

| 2',3'-dideoxy-3'-fluoro-5-ethylcytidine triphosphate | Hepatitis B Virus (HBV) DNA Polymerase | Potent Inhibitor | 0.35 µM | asm.org |

| 4'-thio-FACTP | DNA Polymerase α | Mixed-type Inhibition | - | semanticscholar.org |

Interactions with Nucleic Acid Modifying Enzymes

Cytidine (B196190) analogs are a well-established class of molecules that can inhibit DNA methyltransferases (DNMTs), the enzymes responsible for establishing and maintaining DNA methylation patterns medchemexpress.commedchemexpress.com. The general mechanism for many of these analogs involves their incorporation into DNA, where they can then interact with and inhibit DNMTs plos.org.

A prominent example is 5-aza-2'-deoxycytidine (5-aza-CdR), which, upon incorporation into DNA, can lead to the degradation or downregulation of DNMTs plos.org. Treatment of cells with 5-aza-CdR has been shown to repress the protein expression of DNMT1, DNMT3a, and DNMT3b in a dose-dependent manner plos.orgresearchgate.net. For instance, in mouse endometrium, a low dose of 5-aza-CdR significantly repressed DNMT3a expression, while a higher dose repressed all three active DNMTs plos.org. This inhibition of DNMTs leads to a reduction in genomic DNA methylation plos.org. While direct studies on this compound are less common, its structural similarity to other C5-modified cytidine analogs suggests it could have related modulatory effects on these crucial epigenetic enzymes.

| Analog | Enzyme Target | Observed Effect on Protein Expression | Reference |

| 5-aza-2'-deoxycytidine (0.1 mg/kg) | DNMT3a | Significant repression. | plos.org |

| 5-aza-2'-deoxycytidine (0.5 mg/kg) | DNMT1, DNMT3a, DNMT3b | Significant repression of all three enzymes. | plos.org |

The stability of DNA is critical, and its degradation by nucleases (both endonucleases and exonucleases) is a key consideration, particularly for therapeutic oligonucleotides genelink.com. Modifications to nucleotides can enhance their resistance to nuclease cleavage.

Research has shown that the incorporation of 5-alkyl-substituted cytidines into DNA can increase its resistance to degradation by exonucleases. Specifically, DNA containing 5-ethyl-2'-deoxycytidine, particularly when combined with a boranophosphate linkage (dCTPαB), exhibits markedly enhanced resistance to digestion by exonuclease III. researchgate.netoup.com. The degree of protection conferred by C5 alkyl groups follows a specific trend, with the ethyl group providing more resistance than a methyl group researchgate.net. This increased nuclease resistance is a valuable property, as cytosine-containing regions of DNA can be particularly susceptible to exonuclease digestion researchgate.netoup.com.

While modifications at the C5 position of the base can contribute to stability, other chemical alterations, such as phosphorothioate (B77711) linkages or 2'-O-methyl modifications on the sugar, are also commonly employed to confer significant nuclease resistance nih.govneb.com.

| Incorporated Modified Nucleotide (as α-P-boranotriphosphate) | Nuclease | Relative Resistance to Digestion | Reference |

| 5-Iodo-dCTPαB | Exonuclease III | Least Resistant | researchgate.net |

| 5-Bromo-dCTPαB | Exonuclease III | Moderate Resistance | researchgate.net |

| dCTPαB | Exonuclease III | Moderate Resistance | researchgate.net |

| 5-Methyl-dCTPαB | Exonuclease III | High Resistance | researchgate.net |

| 5-Ethyl-dCTPαB | Exonuclease III | Highest Resistance | researchgate.net |

Potential Interactions with Cytidine Deaminases

This compound, as a derivative of 2'-deoxycytidine (B1670253), is a potential substrate for cytidine deaminases (CDAs). These enzymes catalyze the hydrolytic deamination of cytidine and its analogs, converting them into their corresponding uridine (B1682114) forms. nih.gov The metabolic pathway for many 5-substituted 2'-deoxycytidine analogs involves this deamination step. For instance, the cellular activity of compounds like 5-methyl-dCyd and 5-bromo-dCyd is significantly reduced in the presence of a CDA inhibitor, indicating that they are first deaminated to their corresponding 2'-deoxyuridine (B118206) analogs to become active. oup.com

While direct kinetic studies on this compound with cytidine deaminase are not extensively documented in the reviewed literature, the behavior of other C5-substituted pyrimidine (B1678525) nucleosides provides a strong model for its likely interaction. nih.govoup.comnih.gov It is surmised that this compound would be recognized by CDA and converted to 2'-Deoxy-5-ethyluridine. This enzymatic conversion is a critical step that can dictate the subsequent metabolic fate and biological activity of the compound. The efficiency of this deamination can vary based on the specific CDA isoform and the nature of the C5 substituent. For example, studies with other cytidine analogs have shown that the substrate reactivity to human CDA can differ by more than tenfold depending on the modification. nih.gov

Analogous Inhibition of Thymidylate Synthetase (by related 5-substituted nucleosides)

Thymidylate synthetase (TS) is a crucial enzyme in DNA synthesis, responsible for the methylation of 2'-deoxyuridine-5'-monophosphate (dUMP) to form 2'-deoxythymidine-5'-monophosphate (dTMP). The inhibition of TS is a key target for certain chemotherapeutic agents. 5-substituted pyrimidine nucleosides, particularly analogs of 2'-deoxyuridine, are known to be potent inhibitors of this enzyme. biomers.netglenresearch.com

This compound itself is not a direct inhibitor of thymidylate synthetase. For it to exert an inhibitory effect on this enzyme, it must first undergo a series of metabolic conversions. This proposed pathway is analogous to that of other 5-substituted deoxycytidine analogs. oup.com

Deamination: The compound must first be deaminated by cytidine deaminase (as discussed in section 3.2.3) to yield 2'-Deoxy-5-ethyluridine (5-ethyl-dUrd). oup.com

Phosphorylation: Subsequently, 5-ethyl-dUrd is phosphorylated by intracellular kinases to its 5'-monophosphate form, 2'-Deoxy-5-ethyluridine-5'-monophosphate (5-ethyl-dUMP).

This resulting molecule, 5-ethyl-dUMP, acts as the analogous inhibitor of thymidylate synthetase. It mimics the natural substrate, dUMP, but the 5-ethyl group interferes with the enzymatic reaction, leading to inhibition of dTMP synthesis. The growth-sustaining effects of 5-ethyl-dUrd in thymidylate synthetase-deficient cell lines support this mechanism, demonstrating that these cells can utilize it as a precursor for DNA synthesis, bypassing the need for TS activity. oup.com

Binding to Specific Biomolecules

Nucleic Acid (DNA/RNA) Recognition and Hybridization Properties of Oligonucleotides Containing this compound Residues

The incorporation of modified nucleosides into oligonucleotides can significantly alter their hybridization properties and the stability of the resulting DNA or RNA duplexes. Modifications at the C5 position of pyrimidines are particularly known to influence duplex stability through effects on base stacking and helical conformation.

While the introduction of a small alkyl group like a C5-methyl group on deoxycytidine (5-Me-dC) is known to increase the thermal stability (melting temperature, Tm) of a DNA duplex by about 1.3°C per modification, the effect of a larger C5-ethyl group is notably different. glenresearch.comoup.com A study using poly(dG-ethyl5dC) demonstrated that the 5-ethyl substituent destabilizes the B-form DNA duplex structure when compared to both the unmodified poly(dG-dC) and the methylated poly(dG-methyl5dC). biomers.net This finding indicates that increasing the alkyl chain length from methyl to ethyl at the C5 position introduces steric or conformational effects that are unfavorable for the stability of the standard B-DNA double helix.

Conversely, the 5-ethyl group has been shown to influence the transition to alternative DNA structures, such as Z-DNA. While a higher salt concentration is needed to induce the B-to-Z transition in poly(dG-ethyl5dC) compared to its 5-methyl counterpart, the resulting Z-form exhibits unique stability features. biomers.net

The table below summarizes the relative thermal stability effect of incorporating 5-ethyl-dC into a DNA duplex compared to related modifications.

| Modification (in poly dG-dC) | Effect on Duplex Thermal Stability (Tm) | Reference |

|---|---|---|

| 5-Methyl-dC | Stabilizing (Increases Tm) | biomers.netglenresearch.comoup.com |

| 5-Ethyl-dC | Destabilizing (Decreases Tm) | biomers.net |

| Unmodified dC | Baseline | biomers.net |

Non-covalent Interactions with Proteins (e.g., DNA-binding proteins, nucleoside transporters)

Nucleoside Transporters

The entry of nucleosides and their analogs into cells is mediated by specialized membrane proteins known as nucleoside transporters (NTs), which are broadly divided into concentrative (CNT) and equilibrative (ENT) families. taylorfrancis.combiorxiv.org The interaction of this compound with these transporters is critical for its cellular uptake and subsequent metabolic activation. As the compound is a likely substrate for cytidine deaminase, the transport properties of its deaminated product, 5-Ethyl-2'-deoxyuridine (EtdUrd), are highly relevant.

Studies on the rat concentrative nucleoside transporter rCNT2 have characterized the transport of EtdUrd. The transporter recognizes and translocates EtdUrd, although with a lower affinity compared to the natural nucleoside uridine. The kinetic data suggest that while the lack of a 2'-hydroxyl group (as in all deoxyribonucleosides) decreases affinity, it increases the maximum transport rate (Imax). Furthermore, an increase in the size of the substituent at the C5 position, such as the ethyl group in EtdUrd, tends to decrease both the affinity and the transport rate compared to smaller analogs.

The table below presents kinetic parameters for the transport of relevant nucleosides by the rCNT2 transporter.

| Substrate | Apparent Affinity (K0.5, µM) | Relative Max Current (Imax) | Reference |

|---|---|---|---|

| Uridine | 12 ± 1 | 1.00 | |

| 2'-Deoxyuridine | 34 ± 3 | 1.43 | |

| 5-Ethyl-2'-deoxyuridine (EtdUrd) | 53 ± 4 | 0.64 |

DNA-binding proteins

Once this compound is incorporated into a DNA strand, its ethyl group at the C5 position of the cytosine base projects into the major groove of the DNA double helix. This modification can significantly alter the local topography and electronic environment of the DNA, thereby influencing non-covalent interactions with DNA-binding proteins such as transcription factors, DNA repair enzymes, and methyltransferases.

Proteins typically recognize specific DNA sequences through a combination of hydrogen bonds, electrostatic interactions, and van der Waals forces with the edges of the base pairs in the major and minor grooves. The presence of a bulky, hydrophobic ethyl group can lead to several effects:

Steric Hindrance: The ethyl group may sterically clash with amino acid side chains of a binding protein, preventing optimal recognition and binding.

Altered Hydrophobicity: It can create a new hydrophobic patch in the major groove, potentially favoring interactions with nonpolar amino acid residues on a protein.

Conformational Changes: As shown by its destabilizing effect on the B-form duplex, the 5-ethyl group can alter local DNA structure, which may either enhance or inhibit the binding of proteins that recognize specific DNA conformations. biomers.net

For example, DNA methyltransferases must bind within the major groove to access the C5 position of cytosine. The pre-existing ethyl group at this position would block the enzymatic action and could alter the non-covalent binding of the enzyme to its target sequence.

Cellular and Molecular Biological Investigations of 2 Deoxy 5 Ethylcytidine in Vitro

Cellular Uptake and Intracellular Phosphorylation Pathways

The journey of 2'-Deoxy-5-ethylcytidine (EdC) from the extracellular environment to its ultimate incorporation into the nuclear DNA is a multi-step process initiated by its transport across the cell membrane and subsequent activation through phosphorylation. These initial events are critical determinants of its biological activity.

The cellular uptake of nucleoside analogs like this compound is a crucial step for their pharmacological activity. As highly polar molecules, they cannot freely diffuse across the lipid bilayer of the cell membrane and therefore rely on specialized protein channels for transport. nih.gov The two major families of nucleoside transporters in human cells are the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs). nih.govnih.gov

While direct studies on the transport of this compound are not extensively documented, the uptake mechanisms can be inferred from studies of structurally similar nucleoside analogs such as 5-azacytidine (B1684299) and decitabine (B1684300). nih.gov These studies have shown that both ENTs and CNTs are involved in the transport of these analogs, with varying efficiencies. For instance, all seven human nucleoside transporters can transport azacitidine, with hCNT3 showing the highest rates. nih.gov In contrast, decitabine is transported modestly by hENT1 and hENT2, and poorly by hCNT1 and hCNT3. nih.gov

Given its structural similarity to deoxycytidine, it is highly probable that this compound is also a substrate for one or more of these transporter proteins. The specific transporters involved and the kinetics of transport would require further investigation using competitive inhibition assays with known transporter inhibitors like dipyridamole (B1670753) for ENTs. nih.gov The efficiency of transport is a key factor influencing the intracellular concentration of the analog and, consequently, its biological effects.

Table 1: Major Human Nucleoside Transporter Families and Their General Characteristics

| Transporter Family | Driving Force | Substrate Specificity (General) |

| Equilibrative Nucleoside Transporters (ENTs) | Concentration Gradient | Broad (Purine and Pyrimidine (B1678525) Nucleosides) |

| Concentrative Nucleoside Transporters (CNTs) | Sodium Ion Gradient | More selective (Pyrimidine or Purine specific) |

Following its entry into the cell, this compound must be converted into its active triphosphate form to be recognized by DNA polymerases. This activation is a sequential phosphorylation process catalyzed by cellular kinases. The initial and rate-limiting step is the conversion of the deoxynucleoside to its 5'-monophosphate derivative.

The primary enzyme responsible for the initial phosphorylation of deoxycytidine and many of its analogs is deoxycytidine kinase (dCK) . nih.govcore.ac.ukwikipedia.org This enzyme, a key component of the nucleoside salvage pathway, phosphorylates deoxycytidine, deoxyadenosine, and deoxyguanosine. uniprot.org Crucially, dCK also phosphorylates numerous nucleoside analogs that are used as antiviral and chemotherapeutic agents. wikipedia.orgnovocib.com Therefore, it is highly likely that dCK is the principal kinase that phosphorylates this compound to this compound-5'-monophosphate.

The activity of dCK can be influenced by the presence of other nucleotides. For example, cytidine (B196190) 5'-triphosphate (CTP) has been shown to inhibit the phosphorylation of deoxycytidine in some cell lines while enhancing it in others. core.ac.uk Similarly, uridine (B1682114) 5'-triphosphate (UTP) can also modulate dCK activity. core.ac.uk The subsequent phosphorylation steps, from the monophosphate to the diphosphate (B83284) and finally to the triphosphate form, are carried out by other cellular kinases, such as nucleoside diphosphate kinases.

Table 2: Key Cellular Kinases in Deoxynucleoside Metabolism

| Kinase | Function | Substrates (Examples) |

| Deoxycytidine Kinase (dCK) | Initial phosphorylation of deoxynucleosides | Deoxycytidine, Deoxyadenosine, Deoxyguanosine, Gemcitabine |

| Nucleoside Diphosphate Kinase | Phosphorylates nucleoside diphosphates to triphosphates | Various nucleoside diphosphates |

Incorporation into Cellular Nucleic Acids

Once converted to its triphosphate form, this compound triphosphate can be utilized by DNA polymerases during DNA replication and repair, leading to its incorporation into the genomic DNA.

The incorporation of modified nucleosides into DNA can be quantified using various techniques. A widely used method for analogous compounds like 5-ethynyl-2'-deoxycytidine (B116413) (EdC) involves "click chemistry". nih.govjenabioscience.com In this approach, the ethynyl (B1212043) group on the incorporated nucleoside reacts with a fluorescently labeled azide (B81097), allowing for sensitive detection and quantification by methods such as flow cytometry or fluorescence microscopy. nih.gov

For quantitative analysis of the extent of incorporation, genomic DNA can be isolated from cells cultured in the presence of this compound. The DNA is then enzymatically hydrolyzed into its constituent deoxynucleosides. nih.govresearchgate.net The resulting mixture of deoxynucleosides can be separated and quantified using high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection or mass spectrometry. nih.govresearchgate.net By comparing the amount of this compound to the amount of natural deoxycytidine, the percentage of incorporation can be accurately determined.

Table 3: Methodologies for Measuring Nucleoside Analog Incorporation into DNA

| Method | Principle | Advantages |

| Click Chemistry (for ethynyl-analogs) | Covalent reaction between an alkyne and a fluorescent azide | High sensitivity, suitable for imaging and flow cytometry |

| HPLC-UV/MS | Separation and quantification of hydrolyzed deoxynucleosides | Provides absolute quantification, high accuracy |

The incorporation of a modified nucleoside such as this compound into the DNA template can have significant consequences for DNA replication and repair processes. Studies with the related compound 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) have shown that its presence in DNA can trigger a DNA damage response. nih.govnih.gov This response is often initiated when the replication machinery encounters the abnormal nucleotide, leading to the stalling of replication forks. nih.gov

A stalled replication fork can be a site for the initiation of DNA damage signaling pathways. nih.gov Key proteins involved in this response include the kinases ATM and ATR, which are activated in response to DNA double-strand breaks and single-stranded DNA, respectively. researchgate.net The activation of these kinases leads to a cascade of phosphorylation events, including the phosphorylation of histone H2AX (to form γH2AX), which serves as a marker for DNA damage. nih.govnih.gov

The cellular response to this damage involves the recruitment of DNA repair proteins to the site of the lesion. mdpi.com Depending on the nature of the damage and the phase of the cell cycle, different repair pathways may be activated, such as base excision repair (BER), nucleotide excision repair (NER), or homologous recombination (HR). mdpi.comkhanacademy.orgyoutube.com The presence of this compound in the DNA could potentially interfere with the efficiency of these repair processes, leading to the accumulation of DNA damage.

Effects on Cellular Processes (Mechanistic Studies in Cell Culture)

The incorporation of this compound into DNA and the subsequent activation of DNA damage response pathways can have profound effects on various cellular processes, including cell cycle progression and apoptosis.

Studies on other nucleoside analogs provide a framework for the likely effects of this compound. For instance, the incorporation of EdU has been shown to perturb cell cycle progression, often leading to an arrest in the S or G2/M phases. nih.govnih.govnih.gov This cell cycle arrest is a protective mechanism that allows the cell time to repair the DNA damage before proceeding with cell division. The activation of checkpoint kinases such as Chk1 and Chk2 plays a crucial role in mediating this arrest. nih.gov

If the DNA damage is too extensive to be repaired, the cell may undergo programmed cell death, or apoptosis. The induction of apoptosis is a common outcome of treatment with various DNA-damaging agents, including nucleoside analogs like 5-aza-2'-deoxycytidine. researchgate.netresearchgate.net The apoptotic process is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of caspases. The decision to undergo apoptosis is often regulated by the tumor suppressor protein p53, which can be activated in response to DNA damage. nih.govnih.gov Therefore, it is plausible that this compound, upon incorporation into DNA, could trigger a p53-dependent apoptotic pathway in cells with functional p53.

Modulation of Gene Expression Profiles through DNA Incorporation (Mechanistic Investigations)

Influence on Cell Cycle Progression and DNA Synthesis Dynamics (In Vitro)

Similarly, in vitro studies focusing on the influence of this compound on cell cycle progression and the dynamics of DNA synthesis are not prominently featured in accessible research. While analogues like 5-ethynyl-2'-deoxycytidine (EdC) are utilized to monitor DNA synthesis, and others have been shown to perturb the cell cycle, the specific effects of the ethyl group at the 5-position of the cytidine base within the context of this compound have not been sufficiently characterized. Without dedicated studies, any statements on its influence on these fundamental cellular processes would be speculative.

Further research is required to determine the specific cellular and molecular biological impacts of this compound.

Structural Elucidation and Biophysical Characterization

Spectroscopic Analysis of 2'-Deoxy-5-ethylcytidine and its Derivatives

Spectroscopic methods are indispensable for the detailed characterization of this compound, providing insights into its atomic-level structure, molecular weight, and purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure and conformational preferences of nucleosides in solution. Through various one- and two-dimensional experiments (e.g., ¹H, ¹³C, COSY, HSQC), a complete assignment of all proton and carbon signals in the this compound molecule can be achieved.

The ¹H NMR spectrum provides key information. The anomeric proton (H1') of the deoxyribose sugar typically appears as a triplet in the downfield region, and its coupling constants (J-values) with the H2' and H2'' protons are critical for determining the sugar pucker conformation. The deoxyribose ring exists in a dynamic equilibrium between two major conformations: C2'-endo (South) and C3'-endo (North). Analysis of these coupling constants allows for the quantification of the relative populations of these conformers. chemicalbook.com The orientation of the cytosine base relative to the sugar moiety (the glycosidic bond conformation, described by the torsion angle χ) can be determined by observing Nuclear Overhauser Effects (NOEs) between the base protons (H6) and the sugar protons (H1', H2', H2''). For most β-deoxynucleosides, an anti conformation is predominant. nih.gov

The ethyl group at the C5 position introduces characteristic signals in the upfield region of the ¹H spectrum: a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, with their coupling confirming the ethyl moiety structure.

While specific experimental data for this compound is not widely published, the table below shows typical ¹H NMR chemical shifts for the closely related parent compound, 2'-deoxycytidine (B1670253), for comparison. The presence of a C5-ethyl group would be expected to slightly shift the resonance of the adjacent H6 proton and introduce new signals for the ethyl group itself.

Interactive Data Table: Representative ¹H NMR Chemical Shifts for 2'-Deoxycytidine Data for the parent compound 2'-Deoxycytidine in D₂O. Shifts are relative to a standard reference.

| Proton | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H6 | ~7.8 | Doublet |

| H5 | ~6.1 | Doublet |

| H1' | ~6.2 | Triplet |

| H2' | ~2.4 | Multiplet |

| H2'' | ~2.2 | Multiplet |

| H3' | ~4.4 | Multiplet |

| H4' | ~4.0 | Multiplet |

| H5' | ~3.8 | Multiplet |

Mass spectrometry (MS) is used to confirm the molecular weight of this compound and to analyze its structure through fragmentation patterns. The calculated exact mass of this compound (C₁₁H₁₇N₃O₄) is 255.1219 g/mol . Using soft ionization techniques like Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ would be observed at m/z 256.1292.

Tandem mass spectrometry (MS/MS) provides structural information by inducing fragmentation of the parent ion. For deoxynucleosides, a characteristic and often dominant fragmentation pathway is the cleavage of the N-glycosidic bond that links the nucleobase to the deoxyribose sugar. researchgate.net This cleavage results in two primary fragment ions: one corresponding to the protonated 5-ethylcytosine base and the other corresponding to the deoxyribose sugar moiety. Further fragmentation of the sugar ring can also occur.

The predicted fragmentation for this compound would be analogous to that observed for other C5-substituted deoxycytidines, such as 5-methyl-2'-deoxycytidine. nih.gov

Interactive Data Table: Predicted ESI-MS Fragmentation of this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 256.13 | Protonated molecular ion |

| [BH₂]⁺ | 140.08 | Protonated 5-ethylcytosine base |

Ultraviolet-Visible (UV-Vis) spectroscopy is a routine method for quantifying nucleic acids and their analogues and for assessing purity. The pyrimidine (B1678525) ring of this compound contains a conjugated π-electron system that absorbs UV light at a characteristic wavelength. Cytidine (B196190) and its derivatives typically exhibit a primary absorption maximum (λmax) in the range of 270-280 nm. researchgate.net The precise λmax and the molar extinction coefficient (ε), which relates absorbance to concentration via the Beer-Lambert law, are dependent on pH and solvent conditions. mdpi.com

For this compound, the λmax is expected to be near 275-280 nm. Once the molar extinction coefficient is determined at a specific pH and wavelength, UV-Vis spectroscopy provides a simple, rapid, and non-destructive way to measure the concentration of the compound in solution. It is also used to monitor the purity of a sample, as the presence of impurities with different chromophores would alter the shape of the absorption spectrum.

Crystallographic Studies

Crystallographic techniques, particularly X-ray diffraction, provide the most definitive, high-resolution information about the three-dimensional structure of a molecule in its solid state.

To date, the crystal structure of this compound has not been reported in publicly available databases. However, an X-ray diffraction analysis would yield precise atomic coordinates, from which exact bond lengths, bond angles, and torsion angles can be determined. This data would provide an unambiguous determination of the preferred sugar pucker, glycosidic bond conformation, and the orientation of the C5-ethyl group in the crystalline state.

Furthermore, crystallographic analysis reveals how molecules pack together in the crystal lattice, detailing the intermolecular interactions such as hydrogen bonds and base-stacking that stabilize the solid-state structure. For instance, in the crystal structure of the related α-anomer of 2'-deoxycytidine, the packing is controlled by a network of N—H⋯O and O—H⋯O hydrogen bonds between the nucleobase and sugar moieties of adjacent molecules. nih.gov A similar intricate network of interactions would be expected for this compound.

Co-crystallization of this compound (or its triphosphate form) with a target enzyme or a DNA duplex, followed by X-ray diffraction analysis, is a powerful method to understand its biological function at a molecular level. There are currently no published co-crystal structures involving this specific compound.

The goal of such studies would be to elucidate the specific binding mode of the modified nucleoside. For example, co-crystallizing its triphosphate derivative with a DNA polymerase would reveal how the C5-ethyl group is accommodated within the enzyme's active site. nih.gov This structural information is crucial for understanding whether the modification enhances or hinders enzymatic incorporation into a growing DNA strand. Similarly, co-crystallizing a DNA oligonucleotide containing this compound would show how the ethyl group affects the local DNA structure, such as the helical twist or groove dimensions, and its interactions with binding partners.

Conformational Analysis and Molecular Dynamics

The conformational properties of this compound are influenced by the interplay of steric and electronic effects imparted by the ethyl group at the 5-position of the cytosine base, as well as the inherent flexibility of the deoxyribose moiety. Analysis of these properties relies on a combination of experimental techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, and computational methods, including molecular dynamics simulations. While specific experimental data for this compound is not extensively documented in publicly accessible literature, its conformational behavior can be inferred from studies of the parent compound, 2'-deoxycytidine, and other 5-substituted 2'-deoxycytidine analogues.

For 2'-deoxycytidine and its derivatives, there is a dynamic equilibrium between the North and South conformations in solution. The distribution between these two states can be experimentally determined using proton-proton coupling constants from NMR spectroscopy. In the case of 5-alkyl-substituted 2'-deoxyuridines, it has been observed that electron-donating groups, such as alkyl groups, tend to destabilize the North conformation. nih.gov This suggests that this compound would likely exhibit a preference for the South (C2'-endo) conformation, which is the predominant form for deoxyribonucleosides in DNA.

Table 1: Predicted Sugar Pucker Population for this compound

| Conformation | Pseudorotational Phase Angle (P) | Pucker Type | Predicted Population |

|---|---|---|---|

| North | 0° ± 36° | C3'-endo | Minor |

| South | 162° ± 18° | C2'-endo | Major |

This table is based on inferred data from related 5-alkyl pyrimidine nucleosides.

The orientation of the pyrimidine base relative to the deoxyribose sugar is defined by the torsion angle (χ) around the N-glycosidic bond (N1-C1'). Two main conformations are possible: syn, where the base is positioned over the sugar ring, and anti, where the base is directed away from the sugar. For most pyrimidine nucleosides, including 2'-deoxycytidine, the anti conformation is strongly preferred due to steric hindrance between the C2 carbonyl group of the base and the sugar moiety.

The introduction of a 5-ethyl group is not expected to alter this fundamental preference. The ethyl substituent is located on the edge of the pyrimidine ring, away from the glycosidic bond, and therefore should not significantly influence the rotational barrier between the syn and anti forms. Consequently, this compound is predicted to predominantly adopt the anti conformation, which is necessary for its proper alignment within a DNA duplex.

Table 2: Predicted Glycosidic Bond Conformation for this compound

| Conformation | Torsion Angle (χ) Range | Predicted Population |

|---|---|---|

| syn | ~0° ± 90° | Very Minor |

| anti | ~180° ± 90° | Predominant |

This table is based on the known conformational preferences of pyrimidine deoxynucleosides.

Molecular dynamics (MD) simulations are powerful computational tools used to model the dynamic behavior of molecules over time. These simulations can provide detailed insights into the conformational landscape, solvent interactions, and energetic properties of nucleoside analogues in an aqueous environment.

While specific MD simulation studies for this compound are not readily found, simulations of related nucleosides provide a framework for its expected behavior. An MD simulation of this compound in solution would likely show the molecule predominantly sampling the South (C2'-endo) sugar pucker and the anti glycosidic bond conformation. The simulation would also reveal fluctuations and transient excursions to the North pucker and other minor conformational states. Furthermore, MD simulations can elucidate the hydration patterns around the molecule and the influence of the hydrophobic 5-ethyl group on local water structure. Such simulations would be instrumental in understanding how this modification might affect interactions with DNA polymerases and other enzymes.

Analytical Techniques for the Study of 2 Deoxy 5 Ethylcytidine

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, widely used for separating the components of a mixture. For a non-volatile and polar compound like 2'-Deoxy-5-ethylcytidine, High-Performance Liquid Chromatography (HPLC) is a primary tool, while Gas Chromatography-Mass Spectrometry (GC-MS) can be applied after chemical modification to increase volatility.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of nucleosides and their analogs. nih.govmdpi.comqut.edu.au For purity assessment of this compound, reversed-phase HPLC is commonly employed. In this mode, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

The purity of related compounds, such as 2'-Deoxy-5-methylcytidine, has been successfully determined to be greater than 98.0% using HPLC. tcichemicals.com The quantification of modified nucleosides in DNA, like 5-methyl-2'-deoxycytidine, has been achieved using narrow-bore reversed-phase HPLC coupled with ultraviolet (UV) detection. nih.gov This approach involves enzymatic hydrolysis of DNA to release the individual deoxynucleosides, which are then separated and quantified against authentic standards. nih.gov

For quantitative analysis, calibration curves are constructed by plotting the peak area against known concentrations of a standard. nih.gov The method's linearity, accuracy, and precision are validated to ensure reliable results. mdpi.com The limit of detection (LOD) and limit of quantification (LOQ) are also determined to establish the sensitivity of the assay. nih.gov

Table 1: Illustrative HPLC Parameters for Modified Nucleoside Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | Reversed-phase C18 (e.g., Shim-pack GWS C18) mdpi.com |

| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid) and an organic solvent (e.g., methanol (B129727), acetonitrile) mdpi.com |

| Flow Rate | Typically 0.5-1.5 mL/min |

| Detection | UV/Vis Detector (e.g., 254 nm, 280 nm) or Diode Array Detector tudublin.ienovocib.com |

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for the analysis of volatile and thermally stable compounds. nih.govnih.gov Since nucleosides like this compound are non-volatile, a derivatization step is necessary to convert them into volatile analogs suitable for GC-MS analysis. nih.govnih.govmdpi.com Common derivatization methods include silylation, which replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups, increasing volatility. nih.gov

The derivatized sample is then injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides information about the mass-to-charge ratio of the fragments, allowing for structural elucidation and quantification. nih.gov This method has been successfully used for the analysis of other modified nucleosides, such as 8-hydroxy-2'-deoxyguanosine (B1666359) and 5-hydroxymethyl-2'-deoxyuridine, after derivatization. nih.gov

Table 2: Example of a Derivatization and GC-MS Protocol for Nucleosides

| Step | Description |

|---|---|

| 1. Sample Preparation | Isolation and purification of the nucleoside from the matrix. |

| 2. Derivatization | Reaction with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to form TMS derivatives. nih.gov |

| 3. GC Separation | Separation on a capillary column (e.g., DB-5ms) with a programmed temperature gradient. |

| 4. MS Detection | Electron ionization (EI) or chemical ionization (CI) followed by mass analysis. nih.gov |

Electrophoretic Methods

Electrophoretic techniques separate molecules based on their differential migration in an electric field. Capillary electrophoresis, in particular, offers high resolution and efficiency for the analysis of biomolecules.

Capillary Electrophoresis (CE) is a powerful analytical technique that provides rapid and high-resolution separations of charged molecules, including nucleosides. tudublin.ieacs.org The separation occurs in a narrow-bore fused-silica capillary filled with an electrolyte solution. tudublin.ie The high surface-area-to-volume ratio of the capillary allows for efficient heat dissipation, enabling the use of high voltages for fast and efficient separations. umich.edu

For the separation of nucleosides, factors such as the pH and composition of the running buffer are critical. acs.org The pH of the buffer affects the charge of the nucleosides and the electroosmotic flow, thereby influencing their migration times and separation. acs.org By optimizing these parameters, baseline separation of a mixture of nucleosides can be achieved. acs.org CE has been demonstrated to be a valuable technique for the determination of modified nucleosides in various biological samples. acs.orgspringernature.comnih.gov

Table 3: Key Parameters in Capillary Electrophoresis of Nucleosides

| Parameter | Influence on Separation |

|---|---|

| Running Buffer pH | Affects the charge of the analytes and the electroosmotic flow, thus impacting resolution and migration time. acs.org |

| Buffer Composition | Additives like borate (B1201080) and surfactants can be used to enhance selectivity. acs.org |

| Applied Voltage | Higher voltages generally lead to faster separations, but can generate Joule heating. umich.edu |

| Capillary Dimensions | The length and internal diameter of the capillary influence the separation efficiency and analysis time. acs.org |

Detection and Quantification in Biological Matrices (In Vitro Models)

The detection and quantification of this compound in in vitro models are essential for studying its cellular uptake, metabolism, and incorporation into DNA.

Radiometric assays are highly sensitive methods for detecting and quantifying the incorporation of labeled precursors into macromolecules. To study the incorporation of this compound into DNA in vitro, it can be synthesized with a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C).

The general principle involves incubating cells with the radiolabeled this compound. After a specific period, the cellular DNA is isolated and purified. The amount of radioactivity incorporated into the DNA is then measured using a scintillation counter. This provides a direct measure of the extent of DNA synthesis and the utilization of the modified nucleoside. nih.govresearchgate.net This technique is analogous to the well-established methods using [³H]thymidine to measure cell proliferation. nih.govresearchgate.net

Table 4: General Steps in a Radiometric Assay for DNA Incorporation

| Step | Procedure |

|---|---|

| 1. Cell Culture | Cells are grown in an appropriate culture medium. |

| 2. Incubation | Radiolabeled this compound is added to the medium and incubated with the cells. |

| 3. DNA Isolation | Cells are harvested, and genomic DNA is extracted and purified. |

| 4. Scintillation Counting | The radioactivity of the purified DNA is measured to quantify the amount of incorporated nucleoside. |

Fluorescence-Based Detection (e.g., post-incorporation labeling techniques for related analogs)

Fluorescence-based detection is a highly sensitive and versatile method for identifying and quantifying nucleoside analogs within cellular components, particularly nucleic acids. For compounds that are not intrinsically fluorescent, such as this compound, indirect methods involving post-incorporation labeling are required. These techniques typically rely on the introduction of a chemically reactive "handle" onto the nucleoside analog, which, after its incorporation into DNA or RNA, can be covalently bonded to a fluorescent reporter molecule.

The most prominent post-incorporation labeling strategy for nucleoside analogs is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". biosynth.comlumiprobe.com This bio-orthogonal reaction allows for the specific and efficient attachment of a fluorophore to the modified nucleoside that has been integrated into newly synthesized DNA. biosynth.comlumiprobe.comrsc.org The process involves two main steps:

Incorporation of a Modified Nucleoside: A nucleoside analog containing a bio-orthogonal functional group, typically a terminal alkyne, is introduced to cells. This analog is processed by cellular machinery and incorporated into DNA during replication. A key example of such an analog is 5-ethynyl-2'-deoxycytidine (B116413) (EdC), a compound structurally related to this compound. researchgate.netnih.gov The small alkyne group on the C5 position of the pyrimidine (B1678525) ring generally does not hinder its incorporation by DNA polymerases. thermofisher.com

Fluorescent Labeling via Click Reaction: After incorporation, the cells are fixed, and a fluorescent dye modified with an azide (B81097) group is added. In the presence of a copper(I) catalyst, the azide on the fluorophore and the alkyne on the incorporated nucleoside undergo a cycloaddition reaction, forming a stable triazole linkage. lumiprobe.comresearchgate.netnih.gov This results in the covalent attachment of the fluorescent molecule to the DNA at the precise locations of the incorporated analog.

This technique offers significant advantages over older methods like the detection of 5-bromo-2'-deoxyuridine (B1667946) (BrdU), as it does not require harsh DNA denaturation conditions (using acids or heat) to expose the nucleoside for antibody binding. researchgate.netnih.govnih.gov The mild conditions of the click reaction help preserve cell and tissue morphology and allow for multiplexing with other fluorescent probes, such as antibodies for immunofluorescence analysis. nih.gov

Research into related analogs like EdC provides detailed insights into the application of this technique. Studies comparing the incorporation of EdC with another common analog, 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), have shown that incorporation efficiencies can vary depending on the cell type and conditions. For instance, in non-infected human fibroblast cells, EdC incorporation was found to be significantly lower than that of EdU during short pulses. nih.gov However, in cells infected with certain viruses like herpes simplex virus type-1 (HSV-1), which expresses its own thymidine (B127349) kinase, the incorporation levels of EdC and EdU were comparable. nih.gov Due to potential cytotoxicity associated with EdU during longer incubation periods, EdC is often recommended for such experiments. nih.gov

The versatility of this approach is demonstrated by the wide array of azide-modified fluorophores available, spanning the visible spectrum and allowing for flexibility in experimental design.

Table 1: Overview of Post-Incorporation Fluorescence Labeling for Nucleoside Analogs

| Technique | Principle | Example Analog | Functional Group on Analog | Reporter Molecule | Key Advantages |

|---|

An alternative approach involves the use of intrinsically fluorescent nucleoside analogs. oup.comoup.com These are compounds that have been synthesized to be fluorescent on their own, eliminating the need for a secondary labeling step. Analogs such as Pyrrolo-dC and 1,3-diaza-2-oxophenoxazine (B1259096) (tC°) can be incorporated into DNA, and their fluorescence properties can report on the local environment. nih.govresearchgate.net For example, the fluorescence intensity of these analogs often changes depending on whether they are in a single-stranded or double-stranded DNA environment, providing a direct method to probe DNA structural transitions. nih.gov

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5-ethynyl-2'-deoxycytidine (EdC) |

| 5-ethynyl-2'-deoxyuridine (EdU) |

| 5-bromo-2'-deoxyuridine (BrdU) |

| Pyrrolo-dC |

| 1,3-diaza-2-oxophenoxazine (tC°) |

Applications of 2 Deoxy 5 Ethylcytidine As a Research Probe and Building Block

Probing DNA Polymerase Mechanism and Fidelity

The fidelity of DNA replication is crucial for maintaining genomic integrity. DNA polymerases, the enzymes responsible for DNA synthesis, exhibit a high degree of accuracy in selecting the correct deoxynucleoside triphosphate (dNTP) to incorporate opposite a template strand. nih.gov This selectivity is achieved through a combination of geometric complementarity and kinetic proofreading. nih.gov Modified nucleotides like 2'-Deoxy-5-ethylcytidine are instrumental in dissecting the intricacies of this process.

The incorporation of a nucleotide by a DNA polymerase is a multi-step process that involves initial binding of the dNTP, a conformational change in the enzyme, and then the chemical step of phosphodiester bond formation. nih.gov The efficiency and accuracy of this process can be influenced by the structure of the incoming nucleotide. By studying the kinetics of incorporation of this compound triphosphate by various DNA polymerases, researchers can gain insights into the steric and electronic requirements of the enzyme's active site. The ethyl group at the 5-position is bulkier than the hydrogen atom in deoxycytidine and the methyl group in 5-methyldeoxycytidine, which can affect the efficiency of its incorporation.

Kinetic studies can reveal key parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) for the incorporation of this compound triphosphate. Comparing these values to those of natural dNTPs allows for a quantitative assessment of how the modification affects the polymerase's affinity for the nucleotide and its catalytic efficiency. For example, a higher Km value for the modified nucleotide would suggest a lower binding affinity.

Furthermore, the fidelity of DNA polymerases can be assessed by measuring their ability to discriminate between the correct and incorrect insertion of this compound opposite different template bases. While it is expected to pair with guanine (B1146940) according to Watson-Crick base pairing rules, the ethyl group may alter the geometry of the base pair, potentially leading to misincorporation opposite other bases. The frequency of such misincorporation events provides a measure of the polymerase's fidelity.

Below is a hypothetical data table illustrating the type of kinetic data that could be generated from such studies with a generic DNA polymerase.

| Nucleotide | Km (µM) | Vmax (relative to dCTP) | Fidelity (relative to dCTP) |

| 2'-deoxycytidine (B1670253) triphosphate (dCTP) | 5.2 | 1.00 | 1.00 |

| This compound triphosphate | 15.8 | 0.65 | 0.98 |

This is a hypothetical table for illustrative purposes.

Such studies contribute to a deeper understanding of how DNA polymerases recognize and process modified nucleotides, which is crucial for the development of antiviral and anticancer therapies that often rely on nucleoside analogs.

Construction of Modified Oligonucleotides and Nucleic Acid Mimics

The incorporation of this compound into synthetic oligonucleotides is primarily achieved through the automated solid-phase phosphoramidite (B1245037) method. measurebiology.orgtwistbioscience.comnih.govtcichemicals.com This well-established technique allows for the sequential addition of nucleotide building blocks to a growing DNA chain that is attached to a solid support, typically controlled pore glass (CPG). measurebiology.org

The key reagent for this process is the this compound phosphoramidite, a derivative of the nucleoside that is activated for coupling. The synthesis cycle consists of four main steps that are repeated for each nucleotide addition:

Deblocking (Detritylation): The 5'-hydroxyl group of the nucleotide attached to the solid support is protected by a dimethoxytrityl (DMT) group. This group is removed by treatment with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA), to expose a reactive hydroxyl group. measurebiology.orgumich.edu

Coupling: The this compound phosphoramidite, activated by a catalyst like tetrazole, is added to the reaction. twistbioscience.com The activated phosphoramidite then couples with the free 5'-hydroxyl group of the growing oligonucleotide chain. twistbioscience.com

Capping: To prevent the elongation of any chains that failed to react in the coupling step, a capping step is performed. This typically involves acetylating the unreacted 5'-hydroxyl groups with acetic anhydride (B1165640) and N-methylimidazole. measurebiology.org

Oxidation: The newly formed phosphite (B83602) triester linkage is unstable and is therefore oxidized to a more stable pentavalent phosphotriester linkage. This is usually accomplished using an iodine solution in the presence of water and a weak base like pyridine. umich.edu

This cycle is repeated until the desired oligonucleotide sequence is synthesized. After the final cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups on the phosphate (B84403) backbone and the nucleobases are removed by treatment with a strong base, such as ammonium (B1175870) hydroxide. measurebiology.org The crude product is then purified, typically by high-performance liquid chromatography (HPLC), to yield the final oligonucleotide containing this compound residues. The efficiency of each coupling step is crucial for obtaining a high yield of the full-length product and is monitored by measuring the release of the DMT cation during the deblocking step. nih.gov

Oligonucleotides containing this compound are valuable tools for investigating the structure and function of nucleic acids. The introduction of an ethyl group at the 5-position of cytosine can influence the local conformation and stability of the DNA duplex. The larger size of the ethyl group compared to a methyl group can lead to steric effects in the major groove of the DNA double helix. mdpi.com

Studies on the thermal stability of DNA duplexes containing 5-substituted pyrimidines have shown that such modifications can either stabilize or destabilize the duplex, depending on the nature of the substituent and its context within the sequence. The ethyl group, being hydrophobic, might be expected to increase the stacking interactions between adjacent base pairs, potentially leading to increased duplex stability. This can be quantified by measuring the melting temperature (Tm) of the modified duplex compared to its unmodified counterpart.

Furthermore, the presence of this compound can influence the conformational dynamics of DNA. For instance, the equilibrium between the B-form and Z-form of DNA is known to be sensitive to modifications at the 5-position of cytosine. scirp.org While 5-methylcytosine (B146107) is known to promote the B-to-Z transition, bulkier substituents could have different effects. Investigating these conformational changes can provide insights into the role of DNA structure in biological processes such as gene regulation and protein-DNA recognition.

The following table summarizes the potential effects of this compound incorporation on DNA properties.

| Property | Potential Effect of this compound Incorporation | Method of Investigation |

| Duplex Stability | Increased or decreased thermal stability (Tm) | UV-melting studies, Circular Dichroism (CD) spectroscopy |

| DNA Conformation | Alteration of local helix parameters, potential to influence B-Z transition | Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, CD spectroscopy |

| Protein-DNA Interactions | Altered binding affinity or specificity of DNA-binding proteins | Electrophoretic mobility shift assays (EMSA), DNase I footprinting |

Cellular and Molecular Proliferation Assays (In Vitro, Mechanistic)

Monitoring DNA Synthesis in Cell Culture Systems (e.g., Pulse-labeling for research applications, based on related nucleoside analogs)

The quantitative assessment of cellular proliferation is a cornerstone of in vitro research, providing critical insights into cell health, cytotoxicity, and the mechanisms of drug action. A widely adopted method for this assessment is the monitoring of de novo DNA synthesis. This is achieved by introducing a labeled nucleoside analog into a cell culture system for a defined period, an approach known as pulse-labeling. thermofisher.com During the S-phase of the cell cycle, these analogs are incorporated into newly synthesized DNA, acting as a traceable marker for proliferating cells. nih.gov

Historically, 5-bromo-2'-deoxyuridine (B1667946) (BrdU) has been the gold standard for this technique. nih.govnih.gov However, the detection of incorporated BrdU requires harsh DNA denaturation steps, such as acid or heat treatment, to expose the BrdU epitope for antibody binding. fishersci.comthermofisher.com This process can compromise the structural integrity of the cell and can be incompatible with the simultaneous labeling of other cellular targets. fishersci.com

More recent methodologies utilize nucleoside analogs that can be detected through milder, more efficient bioorthogonal chemistry. This compound belongs to a class of modified pyrimidines that, like its analogs, can be used as a probe for DNA synthesis. The principle is based on its structural similarity to the natural nucleoside, deoxycytidine, allowing it to be recognized and incorporated by DNA polymerases during replication.

A closely related and extensively studied analog is 5-ethynyl-2'-deoxycytidine (B116413) (EdC). nih.govresearchgate.net EdC features a terminal alkyne group that, once incorporated into DNA, can be detected via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as a "click" reaction. nih.govthermofisher.com This covalent reaction attaches a fluorescently labeled azide (B81097) to the ethynyl (B1212043) group, enabling highly sensitive and specific detection of DNA synthesis without the need for DNA denaturation. nih.govfishersci.com This method offers significant advantages over BrdU immunodetection, including a simpler, faster protocol and better preservation of sample morphology. fishersci.com Research has shown that EdC can detect DNA synthesis with a sensitivity level comparable to another prominent analog, 5-ethynyl-2'-deoxyuridine (B1671113) (EdU). nih.govresearchgate.net Furthermore, some studies suggest that EdC may exhibit less cytotoxicity than EdU in certain contexts, making it a potentially valuable tool for long-term cell tracking experiments. nih.govresearchgate.net

The pulse-labeling technique can be adapted for various experimental designs. A single-pulse experiment, where cells are exposed to the analog for a short period, provides a snapshot of the cell population actively synthesizing DNA at that moment. nih.gov Dual-pulse labeling, using two different analogs at different time points, can provide more detailed information on cell cycle kinetics. thermofisher.comnih.gov

The data below compares key features of different nucleoside analogs used for monitoring DNA synthesis, illustrating the methodological evolution in this field.

| Feature | 5-bromo-2'-deoxyuridine (BrdU) | 5-ethynyl-2'-deoxyuridine (EdU) | 5-ethynyl-2'-deoxycytidine (EdC) |

| Detection Method | Antibody-based (Immunocytochemistry) | Copper(I)-catalyzed "Click" Chemistry | Copper(I)-catalyzed "Click" Chemistry |

| DNA Denaturation | Required (e.g., HCl, heat, DNase) fishersci.comthermofisher.com | Not Required nih.govfishersci.com | Not Required nih.gov |

| Protocol Duration | Long (≥ 4 hours plus overnight incubation) fishersci.com | Short (< 2 hours) fishersci.com | Short (< 2 hours) |

| Sensitivity | High | High, comparable to BrdU nih.gov | High, comparable to EdU nih.gov |

| Multiplexing | Limited compatibility with other antibodies fishersci.com | High compatibility with other fluorescent probes fishersci.com | High compatibility with other fluorescent probes |

Computational and Theoretical Studies of 2 Deoxy 5 Ethylcytidine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its electronic structure, stability, and reactivity. While direct studies on 2'-Deoxy-5-ethylcytidine are limited, extensive research on its close analog, 2'-Deoxy-5-methylcytidine (5mdCyd), provides a strong foundation for predicting its characteristics.

High-level quantum mechanics/molecular mechanics (QM/MM) methods, such as CASPT2//CASSCF, have been employed to explore the excited-state properties and decay pathways of 5mdCyd in aqueous solutions. acs.org These calculations reveal how modifications at the C5 position of the pyrimidine (B1678525) ring influence the molecule's response to UV radiation. For instance, the S₀→S₁ vertical excitation energy for 5mdCyd has been calculated to be approximately 4.30 eV (corresponding to 288 nm). acs.org The ethyl group on this compound, being a slightly stronger electron-donating group than methyl, is expected to cause a minor red shift in the absorption spectrum.

These computational methods also allow for the detailed characterization of molecular geometries in different electronic states (ground state S₀, excited singlet state S₁, etc.). Key structural parameters, such as bond lengths and dihedral angles, are calculated to identify stable conformations and transition states between them. acs.org For example, conical intersections, which are points of degeneracy between electronic states, are located to map out the ultrafast non-radiative decay pathways that contribute to the photostability of nucleosides. acs.org The reactivity of this compound can also be inferred from these studies. The distribution of electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) energies are key descriptors of reactivity. The ethyl group's inductive effect would slightly increase the electron density in the pyrimidine ring compared to an unsubstituted deoxycytidine, potentially influencing its interaction with enzymes and other biomolecules.

| Property | Calculated Value | Method |

|---|---|---|

| S₀→S₁ Vertical Excitation Energy | 4.30 eV (99.2 kcal/mol) | QM(CASPT2)/MM |

| Excited-State Lifetime (ππ₁*→GS decay) | 4.3 ps | CASPT2/MM |

| S₁/S₀ Conical Intersection Dihedral Angle (N1–C2–N3–C4) | 57.52° | QM(CASSCF)/MM |